1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Beschreibung
1-(2,4-Dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a dichlorophenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₆H₁₀Cl₂N₂O₂, with a molar mass of 333.17 g/mol.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(12(18)8-11)20-15(9-13(19-20)16(21)22)10-4-2-1-3-5-10/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFKCJRMHHBFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester.
Substitution with Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often involving the use of 2,4-dichlorophenyl hydrazine.
Introduction of the Phenyl Group: The phenyl group is added through a subsequent substitution reaction, typically using phenylboronic acid or a phenyl halide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where various functional groups can be introduced or replaced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Phenylboronic acid, phenyl halides, and palladium catalysts.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction reactions produce alcohols or amines.
Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations in Pyrazole-3-carboxylic Acid Derivatives
The structural analogues of this compound differ primarily in substituent patterns on the pyrazole ring, which alter physicochemical properties and biological activities. Key examples include:
Key Observations :
- Lipophilicity : The 2,4-dichlorophenyl and phenyl groups in the target compound enhance lipophilicity compared to analogues with methoxy or hydroxyethyl groups, favoring membrane permeability but reducing aqueous solubility .
- Agrochemical Relevance : The metabolite 1-(2,4-dichlorophenyl)-5-methyl-pyrazole-3-carboxylic acid is a degradation product of mefenpyr-diethyl, a herbicide safener. The methyl group at position 5 reduces receptor antagonism compared to the phenyl group in the target compound .
Functional Group Modifications in Pyrazole-Based Pharmaceuticals
Several pyrazole-3-carboxamide derivatives serve as cannabinoid receptor antagonists, highlighting the importance of substituents in receptor binding:
Key Observations :
- Carboxamide vs. Carboxylic Acid : The replacement of the carboxylic acid (COOH) with a carboxamide (CONR₂) group in AM251 and SR141716A enhances CB1 receptor binding affinity, suggesting the target compound may exhibit weaker interactions .
- Halogen Effects : The 2,4-dichlorophenyl group is conserved in all three compounds, underscoring its role in hydrophobic interactions with receptor pockets.
Biologische Aktivität
1-(2,4-Dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 78874-29-0, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, and synthesizes findings from various studies.
The compound has the molecular formula and features a pyrazole ring substituted with a dichlorophenyl group and a phenyl group. Its structural characteristics contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit varying levels of antimicrobial activity. For instance, compounds structurally similar to 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid have been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These studies utilized the broth microdilution method to determine minimum inhibitory concentrations (MICs). Some derivatives showed promising results, indicating that modifications to the pyrazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer properties of 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid have been explored in various cancer cell lines. For example, in A549 human lung adenocarcinoma cells, the compound exhibited significant cytotoxic effects. The viability of A549 cells decreased notably upon treatment with this compound, with reductions in cell viability observed at concentrations as low as 100 µM. Comparatively, the compound's activity was benchmarked against established chemotherapeutics like cisplatin .
Study 1: Antimicrobial Screening
In a study assessing the antimicrobial properties of pyrazole derivatives, the compound was evaluated alongside other structural analogs. The results demonstrated that while some derivatives had MIC values greater than 128 µg/mL (indicating no significant activity), others exhibited moderate activity against selected pathogens. This highlights the importance of structural modifications for enhancing biological activity .
Study 2: Anticancer Efficacy
A comprehensive investigation into the anticancer effects of various pyrazole derivatives revealed that specific substitutions on the phenyl rings significantly influenced their efficacy. The presence of a 3,5-dichloro substitution on the phenyl ring markedly increased anticancer activity against A549 cells, reducing cell viability to approximately 21.2% compared to untreated controls. This study underscores the potential for developing more potent anticancer agents through strategic chemical modifications .
Data Table: Biological Activities Overview
Q & A
Q. What are the optimized synthetic routes for 1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, and how are key intermediates purified?
The synthesis typically involves a multi-step approach starting with condensation reactions of substituted phenyl precursors. For example, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts in degassed DMF/water mixtures enables aryl-aryl bond formation. Purification often employs column chromatography (silica gel) and recrystallization from ethanol or ethyl acetate/hexane mixtures to achieve >95% purity. Reaction conditions (temperature, solvent ratios) are critical for minimizing byproducts like regioisomers .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound, and how are spectral artifacts addressed?
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups). Overlapping signals are resolved using 2D techniques (COSY, HSQC) .
- IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves polar impurities .
Q. How is the compound’s solubility profile determined, and what solvent systems enhance bioavailability in in vitro assays?
Solubility is assessed via shake-flask methods in buffers (pH 1–7.4) and DMSO. The carboxylic acid group confers poor solubility in aqueous media (<0.1 mg/mL), necessitating DMSO stock solutions (10 mM) for biological studies. Co-solvents like PEG-400 or cyclodextrin derivatives improve solubility in cell culture media .
Advanced Research Questions
Q. What crystallographic insights reveal the compound’s conformational stability and intermolecular interactions?
Single-crystal X-ray diffraction (monoclinic P2₁/c, Z = 4) shows planar pyrazole rings with dihedral angles of 12.3° between the dichlorophenyl and phenyl groups. Hydrogen bonding between carboxylic acid O–H (O2–H2A, 0.85 Å) and adjacent carbonyl oxygen (O1) stabilizes the lattice (distance: 2.68 Å). Van der Waals interactions between chlorine atoms (Cl···Cl: 3.42 Å) further enhance packing efficiency .
Q. How do structural modifications (e.g., halogen substitution) affect binding affinity to target enzymes like carbonic anhydrase?
Docking studies (AutoDock Vina) indicate that the 2,4-dichlorophenyl group occupies a hydrophobic pocket in carbonic anhydrase IX (PDB: 3IAI), with Cl atoms forming halogen bonds (3.1–3.5 Å) to Thr198. Replacing chlorine with methoxy groups reduces affinity (ΔG = −8.2 → −6.5 kcal/mol) due to decreased hydrophobicity .
Q. How are contradictions in reported biological activities resolved for structurally analogous pyrazole derivatives?
Meta-analyses compare IC₅₀ values across studies, accounting for assay conditions (e.g., pH, serum concentration). For example, discrepancies in COX-2 inhibition (IC₅₀ = 0.8–3.2 µM) arise from variations in enzyme sources (human recombinant vs. murine). Standardized protocols (e.g., pre-incubation time, substrate concentration) mitigate variability .
Q. What strategies optimize the compound’s metabolic stability in preclinical pharmacokinetic studies?
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances oral bioavailability (AUC increased 4-fold in rats).
- CYP450 inhibition assays : Liver microsomal incubations identify major metabolites (e.g., hydroxylation at C4-methyl). Deuteration at labile positions (C4) reduces first-pass metabolism .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a = 9.003 Å, b = 20.100 Å, c = 11.466 Å | |
| β angle | 92.003° | |
| R factor | 0.072 |
Q. Table 2. Synthetic Yield Optimization
| Step | Conditions | Yield (%) |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄, 80°C | 78–85 |
| Carboxylic acid hydrolysis | 6M HCl, reflux | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
